![molecular formula C9H18N2 B2545096 (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287318-78-7](/img/structure/B2545096.png)
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine, also known as BPPH, is a novel compound that has gained significant attention in the field of medicinal chemistry. BPPH possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery.
Mechanism of Action
The mechanism of action of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce cell death, and inhibit the activity of acetylcholinesterase. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to possess neuroprotective properties and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its unique bicyclic structure, which makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has also been found to exhibit promising activity against a variety of diseases. However, one of the limitations of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its limited availability, which can make it difficult to perform large-scale experiments.
Future Directions
There are several future directions for the research and development of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. One direction is to explore its potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as a drug candidate for the treatment of drug-resistant cancer. Additionally, future research could focus on improving the synthesis method of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine to increase its availability for large-scale experiments.
In conclusion, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has gained significant attention in the field of medicinal chemistry. It possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of other diseases.
Synthesis Methods
The synthesis of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3-buten-2-ol to form the corresponding ester. The ester is then reacted with hydrazine hydrate to yield (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
Scientific Research Applications
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-7(2)8-4-9(5-8,6-8)11-10/h7,11H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJWOLYSGWLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.